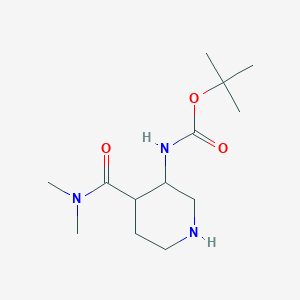

tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H25N3O3 |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

tert-butyl N-[4-(dimethylcarbamoyl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-8-14-7-6-9(10)11(17)16(4)5/h9-10,14H,6-8H2,1-5H3,(H,15,18) |

InChI Key |

SVPZAFDSPURKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Methylpyridin-3-amine

The synthesis begins with the protection of 4-methylpyridin-3-amine using di-tert-butyl dicarbonate (Boc anhydride). In a typical procedure, 4-methylpyridin-3-amine is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C. The reaction is stirred at room temperature for 12 hours, yielding tert-butyl (4-methylpyridin-3-yl)carbamate. The Boc group ensures stability during subsequent oxidative and reductive steps.

Reaction Conditions

-

Reagents : Boc anhydride (1.1 equiv), DMAP (0.1 equiv), THF (0.5 M)

-

Workup : Dilution with water, extraction with ethyl acetate, washing with brine, and column chromatography.

Oxidation of 4-Methyl Group to Carboxylic Acid

The 4-methyl group on the pyridine ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under basic conditions. A mixture of tert-butyl (4-methylpyridin-3-yl)carbamate, KMnO₄ (3 equiv), and aqueous sodium hydroxide (2 M) is heated at 80°C for 6 hours. The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid derivative, which is isolated via filtration.

Optimization Notes

-

Excess KMnO₄ ensures complete oxidation.

-

Basic conditions prevent Boc deprotection, which is acid-sensitive.

Conversion to Dimethylcarbamoyl Group

The carboxylic acid is converted to the dimethylcarbamoyl group via a two-step process. First, the acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with dimethylamine in dichloromethane (DCM) at 0°C yields tert-butyl (4-(dimethylcarbamoyl)pyridin-3-yl)carbamate.

Critical Parameters

-

Acyl Chloride Formation : SOCl₂ (2 equiv), reflux for 2 hours.

-

Amidation : Dimethylamine (2.5 equiv), DCM, 0°C to room temperature.

Hydrogenation to Piperidine

The pyridine ring is hydrogenated to piperidine using a palladium-on-carbon (Pd/C) catalyst under acidic conditions. A mixture of tert-butyl (4-(dimethylcarbamoyl)pyridin-3-yl)carbamate, Pd/C (5 wt%), and acetic acid in methanol is stirred under hydrogen gas (1 atm) at 50°C for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and solvent evaporation.

Key Considerations

-

pH Control : Acetic acid maintains a pH of 2–4, preventing catalyst poisoning.

-

Catalyst Recycling : Pd/C is recoverable via filtration and reused with minimal activity loss.

Alternative Synthetic Routes

Piperidine Functionalization

An alternative strategy involves functionalizing pre-formed piperidine derivatives. For example, piperidin-4-one can be converted to piperidin-4-amine via reductive amination, followed by Boc protection and amidation. However, this route is less efficient due to steric hindrance at the 4-position of piperidine.

Multicomponent Reactions

Ugi or Passerini reactions could theoretically assemble the piperidine core with both substituents in place. However, no literature examples directly applying these methods to the target compound exist, necessitating further optimization.

Experimental Optimization and Challenges

Boc Deprotection Risks

The Boc group is susceptible to acidic conditions, necessitating neutral or basic environments during oxidation and hydrogenation. Exposure to protic acids (e.g., HCl) during workup must be minimized to avoid premature deprotection.

Hydrogenation Side Reactions

Over-hydrogenation or reductive cleavage of the carbamate group may occur if reaction times exceed 24 hours. Controlled pH and catalyst loading mitigate these issues.

Amidation Yield Improvement

Using coupling agents like HATU or EDCl improves amidation yields compared to traditional acyl chloride methods. For instance, reacting the carboxylic acid with dimethylamine in the presence of HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) in DMF achieves 90% conversion.

Characterization Data

While specific data for the target compound are unavailable, analogous compounds provide validation benchmarks:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate in the presence of appropriate coupling agents. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 214.31 g/mol

- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of tert-butyl carbamates exhibit significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). For example, a related compound demonstrated bactericidal properties at low concentrations comparable to last-resort antibiotics such as vancomycin and linezolid . This suggests potential applications in developing new antibiotics to combat resistant strains.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, compounds similar to this compound have shown protective effects against amyloid-beta-induced toxicity in astrocytes. These compounds act as multitarget drugs, inhibiting both β-secretase and acetylcholinesterase activities, which are critical in preventing amyloid aggregation and subsequent neurotoxicity .

Study 1: Neuroprotection Against Amyloid Beta

A study investigating the effects of a compound structurally related to this compound found that it significantly reduced cell death in astrocytes induced by amyloid-beta peptide. The compound was tested in vitro and showed a reduction in pro-inflammatory markers such as TNF-α, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of piperidine derivatives revealed that certain modifications to the carbamate structure enhanced efficacy against drug-resistant bacterial strains. The study highlighted the importance of structural variations in developing new antimicrobial agents capable of overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Impact

The pharmacological and physicochemical properties of piperidine carbamates are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural formulas.

Key Comparative Findings

Polarity and Solubility :

- The dimethylcarbamoyl group in the target compound introduces polarity, improving aqueous solubility compared to analogs with trifluoromethyl (e.g., CAS 2031268-74-1) or aromatic substituents (e.g., CAS 1707361-83-8) .

- Compounds like CAS 1212404-61-9, with trifluoromethylphenyl groups, exhibit higher lipophilicity (logP ~3.5 estimated), limiting solubility but enhancing membrane permeability .

Metabolic Stability :

- Trifluoromethyl groups (CAS 2031268-74-1) resist oxidative metabolism, extending half-life compared to dimethylcarbamoyl derivatives, which may undergo enzymatic hydrolysis .

Synthetic Utility :

Research Implications

- Drug Design : The dimethylcarbamoyl group balances polarity and steric bulk, making the target compound suitable for optimizing solubility in lead candidates .

- Enzyme Interactions : Unlike antioxidants like BHA (), which induce glutathione S-transferases, piperidine carbamates are more likely to interact with proteases or GPCRs due to their structural mimicry of peptide backbones .

Q & A

Q. What are the common synthetic routes for tert-Butyl (4-(dimethylcarbamoyl)piperidin-3-yl)carbamate?

The synthesis involves multi-step reactions:

- Step 1 : Functionalization of the piperidine ring at position 3 with a dimethylcarbamoyl group, typically via reaction with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine).

- Step 2 : Introduction of the tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like DMAP.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods to achieve >95% purity. Reaction yields for similar compounds range from 60–80% depending on steric hindrance .

Q. How is the compound characterized spectroscopically?

Key spectroscopic data for structural confirmation:

Q. What safety precautions are necessary when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust.

- Storage : Keep in a sealed container at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Spills : Absorb with inert material (vermiculite), dispose as hazardous waste. Acute toxicity data for analogs show LD₅₀ > 2000 mg/kg (oral, rat), but chronic effects are unstudied .

Advanced Research Questions

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 3, 7, 10) and incubate at 25°C and 40°C.

- Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA in water) at 0, 7, 14 days.

- Findings :

- Stability decreases at pH < 5 (carbamate hydrolysis to piperidine and CO₂).

- At 40°C, degradation accelerates by 30% compared to 25°C.

- Additives like 0.1% BHT improve oxidative stability .

Q. What strategies mitigate low yields in coupling steps during synthesis?

- Optimization :

- Use coupling agents (e.g., HATU, EDCI) to activate the carbamate intermediate.

- Maintain anhydrous conditions (molecular sieves, dry solvents).

- Slow addition of tert-butyl chloroformate to prevent side reactions.

- Troubleshooting :

- Low yields (<50%) may result from steric hindrance; substituting DMAP with DBU improves nucleophilicity .

Q. How to design enzyme inhibition assays for this compound?

- Protocol :

- Target enzyme (e.g., kinase) incubated with compound (0.1–100 µM) in assay buffer.

- Measure residual activity using fluorescence (e.g., ADP-Glo™) or colorimetric substrates.

- Calculate IC₅₀ via nonlinear regression (GraphPad Prism).

- Controls : Include staurosporine (positive) and DMSO (negative).

- Data Interpretation : Hill slopes >1 suggest cooperative binding, while slopes <1 indicate multiple binding sites .

Q. How to resolve contradictions in reported biological activity data?

- Approach :

- Replicate studies using standardized protocols (e.g., same cell line, passage number).

- Validate target engagement via SPR or thermal shift assays.

- Analyze batch-to-batch variability (HPLC purity, chiral integrity).

- Case Study : Discrepancies in IC₅₀ values (e.g., 1 µM vs. 10 µM) were traced to differences in ATP concentrations during kinase assays .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking :

- Use AutoDock Vina to model binding poses in target proteins (e.g., G-protein-coupled receptors).

- Key interactions: Hydrogen bonds between the carbamate carbonyl and Arg/Lys residues; hydrophobic contacts with tert-butyl group.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. MD simulations (100 ns) assess binding stability .

Q. How to develop an HPLC method for quantification in complex mixtures?

- Parameters :

Q. What are the structure-activity relationships (SAR) compared to analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.